molecular formula C19H16FN3O3S B2416395 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-82-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2416395
CAS No.: 688336-82-5
M. Wt: 385.41
InChI Key: PKFBQMAIUGQMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-13-1-4-15(5-2-13)23-8-7-21-19(23)27-12-18(24)22-14-3-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBQMAIUGQMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 398.49 g/mol

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : The imidazole moiety is known for its ability to interact with various kinases, potentially leading to antiproliferative effects in cancer cells .
  • Antioxidant Activity : The presence of the dioxin ring structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:

  • Case Study 1 : A derivative with a similar scaffold demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction .
  • Case Study 2 : Another study reported that modifications on the imidazole ring enhanced selectivity towards cancer cells while reducing toxicity to normal cells .

Antimicrobial Activity

Research has suggested that compounds containing imidazole and dioxin moieties possess antimicrobial properties. For example:

  • Case Study 3 : A related compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerN-(2,3-dihydrobenzo[b][1,4]dioxin)Induction of apoptosis
Imidazole derivativesInhibition of cell proliferation
AntimicrobialImidazole-based compoundsBroad-spectrum antibacterial activity
Dioxin derivativesInhibition of bacterial growth

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thioacetamide and imidazole derivatives. The process can be optimized to yield high purity and specific structural conformations suitable for biological testing.

Anticancer Potential

Recent studies have indicated that compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant anticancer properties. For instance, derivatives have been screened against various cancer cell lines such as CCRF-CEM (leukemia), MDA-MB-435 (melanoma), and K-562 (leukemia). Some derivatives demonstrated cytotoxicity comparable to established anticancer drugs like bendamustine and chlorambucil .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineMID GI50 Value (μM)
Compound ACCRF-CEM2.09
BendamustineCCRF-CEM60
ChlorambucilCCRF-CEM52

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on enzymes relevant to metabolic disorders. For example, screening against α-glucosidase and acetylcholinesterase has shown promise in targeting Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 2: Enzyme Inhibition Results

EnzymeCompound TestedInhibition (%)
α-glucosidaseN-(...)-acetamide45
AcetylcholinesteraseN-(...)-acetamide50

Neurological Disorders

The potential application of this compound in treating neurological disorders stems from its ability to inhibit acetylcholinesterase. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, which can enhance cognitive functions impaired in conditions like Alzheimer's Disease.

Diabetes Management

The inhibition of α-glucosidase suggests that this compound could be beneficial in managing postprandial blood glucose levels in diabetic patients. By slowing carbohydrate digestion and absorption, it may help maintain better glycemic control.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds derived from the same chemical framework. For example:

  • A study published in MDPI highlighted the synthesis of various derivatives that exhibited promising anticancer activity against multiple cell lines .
  • Another research effort focused on the development of PARP inhibitors from related compounds, showcasing their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Coupling reactions : Use nucleophilic aromatic substitution (SNAr) to attach the thioacetamide group to the 1H-imidazole ring (as seen in analogous triazole-thioacetamide syntheses) .

Heterocyclic assembly : Employ condensation reactions to form the 2,3-dihydrobenzo[b][1,4]dioxin moiety, followed by functionalization at the 6-position.

Purification : Utilize column chromatography (silica gel, gradient elution) and recrystallization for isolation. Validate purity via HPLC (>95%) and NMR (¹H/¹³C) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular symmetry; FT-IR for functional group verification (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 489.55 for C25H23N5O4S) .
  • X-ray crystallography : Resolve 3D conformation, as demonstrated for structurally related fluorophenyl-imidazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time.
  • Orthogonal validation : Replicate results using alternative assays (e.g., radioligand binding vs. enzymatic activity).
  • Data triangulation : Compare in vitro results with molecular docking predictions (e.g., AutoDock Vina) to identify binding site inconsistencies .

Q. What computational approaches predict the compound’s interaction with therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., Schrödinger Maestro) to model interactions with targets like EGFR or COX-2, leveraging crystallographic data for validation .
  • MD simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and ligand-receptor dynamics .
  • QSAR modeling : Develop predictive models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors .

Q. How to optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots; introduce steric hindrance (e.g., methyl groups) to block oxidation .
  • Plasma protein binding : Measure via equilibrium dialysis; modify substituents (e.g., fluorine substitution) to reduce binding .

Q. What strategies address conflicting data between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic bridging : Measure plasma/tissue concentrations (LC-MS/MS) to correlate exposure with effect .
  • Metabolite profiling : Identify active/inactive metabolites using UPLC-QTOF-MS .
  • Toxicity screening : Assess off-target effects via transcriptomics (RNA-seq) or proteomics .

Methodological Guidance

Q. How to establish a robust structure-activity relationship (SAR) for this compound?

  • Methodological Answer :

  • Analog synthesis : Systematically vary substituents (e.g., fluorophenyl → chlorophenyl; imidazole → triazole) .
  • Biological testing : Profile analogs against a panel of targets (e.g., kinases, GPCRs) .
  • Data analysis : Apply multivariate statistics (PCA, clustering) to link structural features with activity .

Q. What experimental controls are critical for reproducibility in pharmacological studies?

  • Methodological Answer :

  • Positive/Negative controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only groups .
  • Blinded analysis : Assign sample codes to minimize bias in data interpretation .
  • Batch testing : Process all compounds in parallel to minimize inter-day variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.